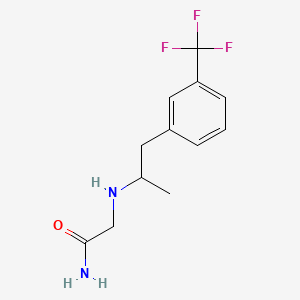
2-(alpha-Methyl-m-trifluoromethylphenethylamino)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(alpha-Methyl-m-trifluoromethylphenethylamino)acetamide is a chemical compound with the molecular formula C17H18F3N3O. It is known for its unique structure, which includes a trifluoromethyl group, making it a subject of interest in various fields of scientific research .
Preparation Methods
The synthesis of 2-(alpha-Methyl-m-trifluoromethylphenethylamino)acetamide involves several steps. One common method includes the reaction of alpha-methyl-m-trifluoromethylphenethylamine with acetic anhydride under controlled conditions. The reaction typically requires a catalyst and is conducted at a specific temperature to ensure the desired product is obtained . Industrial production methods may involve scaling up this reaction with optimized conditions to enhance yield and purity .
Chemical Reactions Analysis
2-(alpha-Methyl-m-trifluoromethylphenethylamino)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Scientific Research Applications
2-(alpha-Methyl-m-trifluoromethylphenethylamino)acetamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(alpha-Methyl-m-trifluoromethylphenethylamino)acetamide involves its interaction with specific molecular targets. It is believed to modulate certain pathways by binding to receptors or enzymes, thereby influencing biological processes. Detailed studies are required to fully elucidate the exact mechanisms and pathways involved .
Comparison with Similar Compounds
2-(alpha-Methyl-m-trifluoromethylphenethylamino)acetamide can be compared with other similar compounds, such as:
2-(alpha-Methyl-m-trifluoromethylphenethylamino)acetic acid ethyl ester: This compound shares a similar structure but differs in its ester functional group.
Thiophene derivatives: These compounds also contain trifluoromethyl groups and are studied for their diverse applications in pharmaceuticals and materials science.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
CAS No. |
29485-11-8 |
|---|---|
Molecular Formula |
C12H15F3N2O |
Molecular Weight |
260.26 g/mol |
IUPAC Name |
2-[1-[3-(trifluoromethyl)phenyl]propan-2-ylamino]acetamide |
InChI |
InChI=1S/C12H15F3N2O/c1-8(17-7-11(16)18)5-9-3-2-4-10(6-9)12(13,14)15/h2-4,6,8,17H,5,7H2,1H3,(H2,16,18) |
InChI Key |
WQFYCEFJNANLFG-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC(=CC=C1)C(F)(F)F)NCC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-Cyano-5-(trifluoromethyl)phenyl]-3-[4-[4-(trifluoromethyl)phenoxy]cyclohexyl]urea](/img/structure/B15292076.png)
![4-amino-5-deuterio-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B15292081.png)

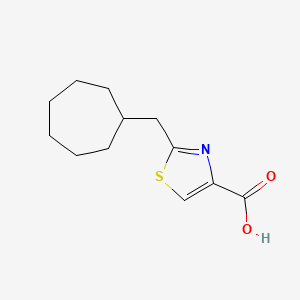

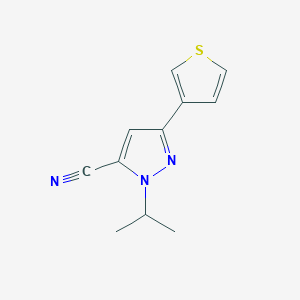

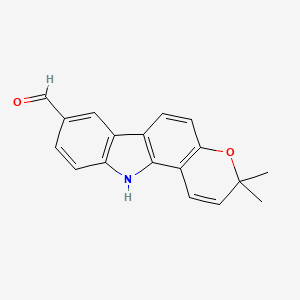
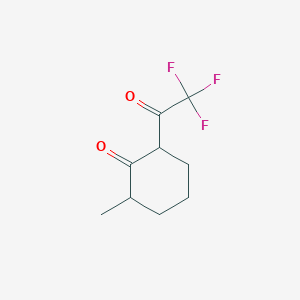
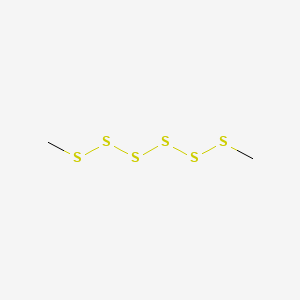


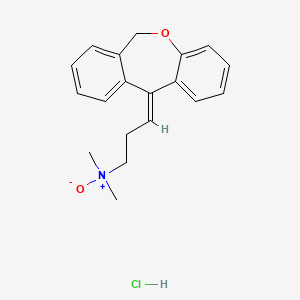
![4-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-3,5-Difluoroaniline](/img/structure/B15292148.png)
